molecular formula C14H24Cl2N2 B1424146 N-Benzyl-N-ethyl-3-piperidinamine dihydrochloride CAS No. 1220019-85-1

N-Benzyl-N-ethyl-3-piperidinamine dihydrochloride

Cat. No. B1424146
CAS RN: 1220019-85-1
M. Wt: 291.3 g/mol
InChI Key: HANFHSPHDXDODT-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethyl-3-piperidinamine dihydrochloride (NBEPD) is an organic compound that is used in a variety of scientific research applications. It is a type of amine, which is a derivative of an amino acid, and is often used in organic synthesis reactions. NBEPD is an important research tool, as it can be used to investigate biochemical and physiological effects and can be used to study the mechanisms of action of certain compounds.

Scientific Research Applications

1. Diuretic Activities

Etozolin, a diuretic compound, has been studied for its diuretic activities compared to a benzothiazide. It was found to have a dose-dependent diuretic effect, showing significant sodium and chloride excretion compared to placebo, indicating its potential application in treating conditions requiring diuresis (Biamino, 1977).

2. Neuroprotective Effects

A platelet-activating factor (PAF) antagonist, E5880, which includes a piperidine structure similar to N-Benzyl-N-ethyl-3-piperidinamine dihydrochloride, was investigated for its effects on cerebrovascular complications following subarachnoid hemorrhage. It demonstrated significant neuroprotective effects by inhibiting cerebral circulation time prolongation and basilar artery constriction (Abe et al., 2002).

3. Carcinogenicity and Toxicity Studies

Compounds structurally related to N-Benzyl-N-ethyl-3-piperidinamine dihydrochloride, such as 3,3'-Dimethylbenzidine Dihydrochloride, were evaluated for toxicity and carcinogenicity. It was found that the compound is carcinogenic for rats, indicating the importance of evaluating the related compounds for such properties as well (Morgan et al., 1991).

4. Chemopreventive Effects

The study on piperine, which contains a piperidine structure, demonstrated its potential chemopreventive effects. Piperine effectively inhibited benzo(a)pyrene-induced lung carcinogenesis in albino mice, suggesting the potential of piperidine derivatives in cancer prevention (Selvendiran et al., 2004).

5. Chemokine Receptor Antagonism

Small molecule antagonists, including piperidine derivatives, were studied for their ability to inhibit chemokine receptor CCR3, which is implicated in allergic diseases like asthma and allergic rhinitis. Piperidine derivatives were identified as high-affinity antagonists, indicating their potential therapeutic applications in treating allergic conditions (Willems & IJzerman, 2009).

properties

IUPAC Name

N-benzyl-N-ethylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-2-16(14-9-6-10-15-11-14)12-13-7-4-3-5-8-13;;/h3-5,7-8,14-15H,2,6,9-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANFHSPHDXDODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-ethyl-3-piperidinamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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